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For Researchers, Scientists, and Drug Development Professionals

Introduction
DSP-2230, also known as ANP-230, is a potent, orally bioavailable small molecule inhibitor

targeting the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels

are predominantly expressed in peripheral nociceptive neurons and are critical for the

generation and propagation of pain signals.[2][3] Genetic and pharmacological evidence has

implicated these specific sodium channel subtypes in the pathophysiology of chronic pain,

particularly neuropathic pain. DSP-2230's mechanism of action, through the blockade of these

key channels, suggests its potential as a novel therapeutic agent for various pain conditions

with a potentially favorable safety profile due to its peripheral restriction and low penetration of

the central nervous system.[2]

These application notes provide detailed protocols for the formulation of DSP-2230 for in vivo

animal studies, specifically focusing on a rodent model of neuropathic pain. The included

methodologies for the Spinal Nerve Ligation (SNL) model and subsequent behavioral testing

using von Frey filaments are established and widely used in the field of pain research.
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Property Value Source

Compound Name DSP-2230 (ANP-230) [1]

Mechanism of Action

Inhibitor of Nav1.7, Nav1.8,

and Nav1.9 voltage-gated

sodium channels

[1][2]

Target Indication Neuropathic Pain [4]

Molecular Formula C₂₀H₂₀F₃N₅O₂ [4]

Molecular Weight 419.40 g/mol [4]

In Vitro Activity
Target IC₅₀ Source

Nav1.7 7.1 µM [1]

Nav1.8 11.4 µM [1]

Nav1.9 6.7 µM [1]

In Vivo Formulation Protocols
DSP-2230 is soluble in DMSO. For in vivo administration, it is crucial to prepare a stable and

homogenous formulation. The following are recommended vehicle compositions for oral (p.o.)

or intraperitoneal (i.p.) administration in rodents. It is recommended to prepare the working

solution fresh on the day of the experiment.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a clear solution for systemic administration.
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Component Percentage Volume (for 1 mL)

DMSO 10% 100 µL

PEG300 40% 400 µL

Tween-80 5% 50 µL

Saline 45% 450 µL

Preparation Steps:

Weigh the required amount of DSP-2230 and dissolve it in DMSO to create a stock solution.

In a separate tube, add the required volume of PEG300.

Slowly add the DSP-2230/DMSO stock solution to the PEG300 while vortexing.

Add Tween-80 and vortex until the solution is homogenous.

Add saline to the final volume and vortex thoroughly.

If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Protocol 2: DMSO/SBE-β-CD in Saline Formulation

This formulation utilizes a cyclodextrin to improve solubility and is another option for creating a

clear solution.

Component Percentage Volume (for 1 mL)

DMSO 10% 100 µL

20% SBE-β-CD in Saline 90% 900 µL

Preparation Steps:

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
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Weigh the required amount of DSP-2230 and dissolve it in DMSO to create a stock solution.

Slowly add the DSP-2230/DMSO stock solution to the 20% SBE-β-CD solution while

vortexing until a clear solution is obtained.

Preclinical Efficacy Data (Rodent Models)
DSP-2230 has demonstrated dose-dependent analgesic effects in preclinical models of

neuropathic and inflammatory pain.[2]

Animal Model
Administration
Route

Dose Range
(mg/kg)

Observed
Effect

Source

R222S Mutant

Mice
p.o. 3-30

Reduction in

thermal and

mechanical

hyperalgesia

[1]

R222S Mutant

Mice
p.o.

3 (repeated

daily)

Significant

analgesic effect
[5]

Neuropathic and

Inflammatory

Pain Models

Not specified Not specified

Dose-dependent

analgesic

efficacy, with

increased

potency upon

repeated

administration.

[2]

Experimental Protocols
Signaling Pathway of DSP-2230 in Nociceptive Neurons
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Caption: Mechanism of action of DSP-2230 on voltage-gated sodium channels in nociceptive

neurons.
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Caption: Workflow for evaluating the efficacy of DSP-2230 in a rodent model of neuropathic

pain.

Spinal Nerve Ligation (SNL) Model Protocol (Adapted for
Mice)
The SNL model is a widely used surgical procedure to induce neuropathic pain that mimics

many of the symptoms of chronic nerve injury in humans.

Materials:

Adult male C57BL/6 mice (8-10 weeks old)

Anesthetic (e.g., isoflurane)

Surgical microscope or loupes

Fine surgical instruments (forceps, scissors)

6-0 silk suture

Warming pad

Antiseptic solution and sterile drapes

Procedure:

Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance). Confirm

the depth of anesthesia by lack of pedal withdrawal reflex.

Place the animal in a prone position on a warming pad to maintain body temperature.

Shave and sterilize the skin over the lumbar region.

Make a small skin incision parallel to the spine at the level of the L4-S2 vertebrae.

Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
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Isolate the L5 spinal nerve distal to the dorsal root ganglion.

Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

Ensure that the blood supply to the nerve is not compromised.

Close the muscle layer with sutures and the skin incision with wound clips or sutures.

Administer post-operative analgesics as per institutional guidelines and monitor the animal

during recovery.

Allow the animals to recover for at least 7-14 days before behavioral testing to allow for the

full development of neuropathic pain.

Behavioral Testing: Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a key symptom of neuropathic pain, is assessed by measuring the paw

withdrawal threshold to a non-noxious mechanical stimulus using von Frey filaments.

Materials:

Von Frey filaments with a range of calibrated bending forces (e.g., 0.008g to 2.0g)

Elevated wire mesh platform

Plexiglass enclosures for each animal

Procedure:

Acclimate the mice to the testing environment by placing them in the individual Plexiglass

enclosures on the wire mesh platform for at least 30-60 minutes before testing.

Begin testing once the animals are calm and no longer exploring the enclosure.

Apply the von Frey filament to the mid-plantar surface of the hind paw ipsilateral to the nerve

ligation. The filament should be applied perpendicularly until it just bends.

Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal,

flinching, or licking of the paw.
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The "up-down" method is a common and efficient way to determine the 50% paw withdrawal

threshold.

Start with a mid-range filament (e.g., 0.4g).

If there is a positive response, the next filament tested is of a lower force.

If there is no response, the next filament tested is of a higher force.

Continue this pattern until a series of responses around the threshold is obtained. The

pattern of responses is then used to calculate the 50% withdrawal threshold using a

statistical formula.

Conduct baseline testing before surgery and then at regular intervals post-dosing on the day

of the experiment (e.g., 1, 2, 4, and 6 hours post-dose).

Safety and Tolerability
Preclinical studies have indicated that DSP-2230 has a favorable safety profile, with negligible

impairment of motor function observed in rotarod and locomotor tests.[2] This is attributed to its

peripheral selectivity and low penetration of the central nervous system.[2]

Conclusion
DSP-2230 is a promising novel analgesic for the treatment of neuropathic pain. The protocols

outlined in these application notes provide a framework for the in vivo evaluation of DSP-2230
in a rodent model of neuropathic pain. Adherence to these detailed methodologies will facilitate

the generation of robust and reproducible data to further characterize the therapeutic potential

of this compound. Researchers should always conduct studies in accordance with their

institution's animal care and use committee guidelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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